![molecular formula C12H12ClNO B1620636 3-[(4-Chlorophenyl)amino]cyclohex-2-en-1-one CAS No. 36646-75-0](/img/structure/B1620636.png)

3-[(4-Chlorophenyl)amino]cyclohex-2-en-1-one

Overview

Description

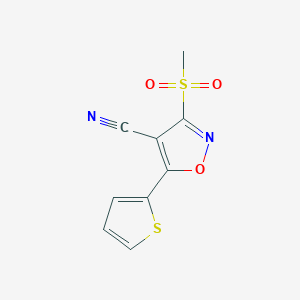

3-[(4-Chlorophenyl)amino]cyclohex-2-en-1-one, also known as 4-chloro-3-aminocyclohex-2-en-1-one (CACH) is an organic compound that is used in a variety of scientific and industrial applications. It is a cyclic amine with a phenyl group attached to the nitrogen atom. CACH is a versatile compound with a wide range of potential applications in the fields of synthetic organic chemistry, materials science, and medicinal chemistry.

Scientific Research Applications

Hydrogen Bonding in Anticonvulsant Enaminones

A study on the crystal structures of three anticonvulsant enaminones, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, reveals the significance of hydrogen bonding. These compounds demonstrate how cyclohexene rings adopt specific conformations and how intermolecular hydrogen bonds form infinite chains of molecules, contributing to their anticonvulsant properties (Kubicki, Bassyouni, & Codding, 2000).

Fluorescent Probes for Metal Ions and Amino Acids

Research into polythiophene-based conjugated polymers, including derivatives structurally related to 3-[(4-Chlorophenyl)amino]cyclohex-2-en-1-one, highlights their application as fluorescent probes. These probes show high selectivity and sensitivity towards Hg2+ and Cu2+, suggesting their utility in detecting metal ions and amino acids in aqueous solutions, showcasing the compound's relevance in environmental and biochemical sensing (Guo et al., 2014).

Synthesis and Anticonvulsant Activity of Enaminones

Further research into enaminones, including compounds like methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, elucidates their anticonvulsant activity. The study provides insights into structure-activity correlations, highlighting the therapeutic potential of these compounds in epilepsy treatment and the importance of molecular modifications to minimize toxicity (Scott et al., 1993).

Reactivity of the 4-Aminophenyl Cation

Investigations into the photolysis of 4-chloroaniline, closely related to the compound , show the generation and reactivity of the 4-aminophenyl cation. This research provides fundamental insights into the behavior of phenyl cations in polar media, contributing to our understanding of aromatic substitution reactions and the stability of reactive intermediates (Guizzardi et al., 2001).

Green Chemistry and CO2 Utilization

A study on iron(III) amino triphenolate complexes as catalysts for the reaction of CO2 with cyclohexene oxide demonstrates the compound's relevance in green chemistry. It highlights how adjusting the reaction conditions and co-catalyst can selectively synthesize cyclic or polymeric products, offering an eco-friendly route for CO2 conversion into valuable materials (Taherimehr et al., 2013).

properties

IUPAC Name |

3-(4-chloroanilino)cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c13-9-4-6-10(7-5-9)14-11-2-1-3-12(15)8-11/h4-8,14H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPTVCHISMSLQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372729 | |

| Record name | 3-[(4-chlorophenyl)amino]cyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36646-75-0 | |

| Record name | 3-[(4-chlorophenyl)amino]cyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Aminophenyl)-3-[4-(dimethylamino)phenyl]propanenitrile](/img/structure/B1620553.png)

![4-chloro-2-(2,4-dichlorobenzyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1620557.png)

![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbohydrazide](/img/structure/B1620562.png)

![1-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)propan-2-ol](/img/structure/B1620566.png)

![17-(4-Ethoxyphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B1620567.png)

![2-[benzenesulfonyl-(4-nitrophenyl)amino]-N-(2,4-dimethylpentan-3-yl)acetamide](/img/structure/B1620568.png)

![2-[4-Nitro-2-(trifluoromethyl)anilino]ethanol](/img/structure/B1620570.png)